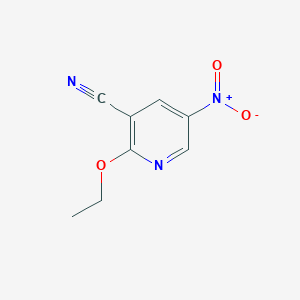
5-Amino-3,6-dihydro-2H-pyran-3-one
Overview
Description
5-Amino-3,6-dihydro-2H-pyran-3-one is a type of heterocyclic compound . These compounds are considered as α,β-unsaturated δ-lactones . They have shown a wide range of biological and pharmacological activities including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties .
Molecular Structure Analysis
The molecular formula of 5-Amino-3,6-dihydro-2H-pyran-3-one is C5H7NO2 . It has a molecular weight of 113.12 .Physical And Chemical Properties Analysis
The density of 5-Amino-3,6-dihydro-2H-pyran-3-one is predicted to be 1.218±0.06 g/cm3 . Its boiling point is predicted to be 246.7±40.0 °C .Scientific Research Applications
Organic Synthesis
“5-Amino-3,6-dihydro-2H-pyran-3-one” is used in the one-pot synthesis methodology, which is a leading atom-economical approach for various chemical transformations in a single pot, without purifying intermediate compounds . This process is regarded as green chemistry or an eco-friendly approach .
Pharmaceutical Industry
The 5-aminopyrazole system, which includes “5-Amino-3,6-dihydro-2H-pyran-3-one”, represents a significant heterocyclic template that has gained considerable interest because of its long history of use in the pharmaceutical and agrochemical industries .
Biological Profiles
Chromeno[2,3-b]pyridines, which can be synthesized using “5-Amino-3,6-dihydro-2H-pyran-3-one”, are an important class of heterocyclic compounds with versatile biological profiles and other different applications .
Antioxidant Properties
Compounds synthesized from “5-Amino-3,6-dihydro-2H-pyran-3-one” have been assessed for their antioxidant properties using different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
Biological Activities
Indole derivatives, which can be synthesized using “5-Amino-3,6-dihydro-2H-pyran-3-one”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Therapeutic Possibilities
From the literature, it is revealed that indole derivatives, which include “5-Amino-3,6-dihydro-2H-pyran-3-one”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
5-Amino-3,6-dihydro-2H-pyran-3-one is a member of the 5,6-dihydro-2H-pyran-2-ones family, which are known to be an important class of heterocyclic compounds . These compounds have shown a wide range of biological and pharmacological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities . They are also known as the inducer of a colony-stimulating factor in bone marrow stromal cells .
Mode of Action
It is known that the 5,6-dihydro-2h-pyran-2-ones family, to which this compound belongs, interacts with various biological targets due to their wide range of biological activities
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by the 5,6-dihydro-2h-pyran-2-ones family, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
The 5,6-dihydro-2h-pyran-2-ones family has been reported to exhibit a wide range of biological and pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
3-amino-2H-pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c6-4-1-5(7)3-8-2-4/h1H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMIXPVPMKXBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3,6-dihydro-2H-pyran-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



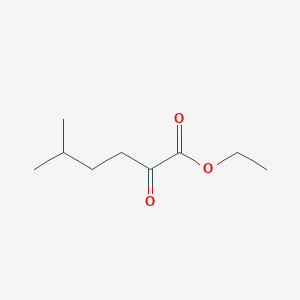
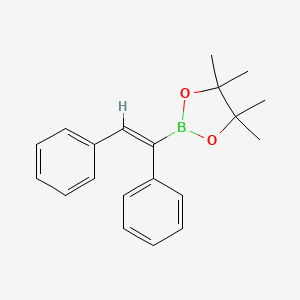

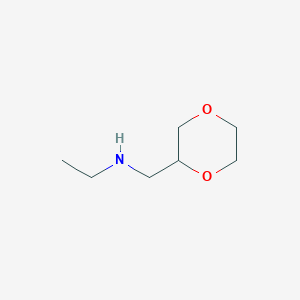
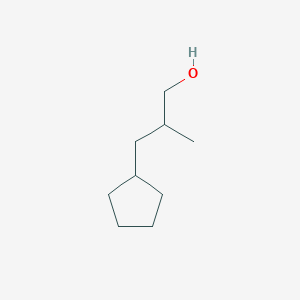
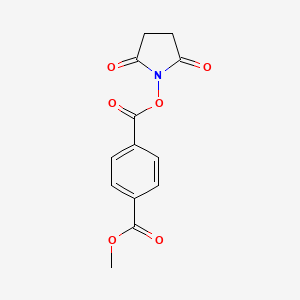
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
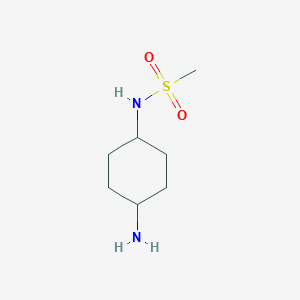
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)


